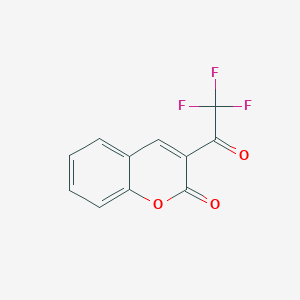

3-(Trifluoroacetyl)coumarin

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2,2,2-trifluoroacetyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3O3/c12-11(13,14)9(15)7-5-6-3-1-2-4-8(6)17-10(7)16/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIZRPNLJMTSTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Transformations and Derivatization Studies of 3 Trifluoroacetyl Coumarin

Nucleophilic Addition Reactions

Nucleophilic additions to 3-(trifluoroacetyl)coumarin can occur at two primary sites: the carbonyl carbon of the trifluoroacetyl group (1,2-addition) and the β-carbon of the coumarin (B35378) ring (conjugate or Michael addition). The regioselectivity of these reactions is influenced by the nature of the nucleophile, the catalyst employed, and the reaction conditions.

The Friedel-Crafts alkylation of electron-rich heterocycles such as indoles and pyrroles with this compound serves as a powerful tool for the synthesis of complex molecules bearing both coumarin and indole (B1671886)/pyrrole (B145914) moieties.

The reaction between this compound and indoles or pyrroles can lead to the formation of α-trifluoromethylated tertiary alcohols. semanticscholar.orgnih.gov This transformation typically proceeds via a Friedel-Crafts alkylation, where the indole or pyrrole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the trifluoroacetyl group.

A notable advancement in this area is the development of a catalyst-free method for the synthesis of these tertiary alcohols. semanticscholar.orgnih.govresearchgate.net The reaction of this compound with various substituted pyrroles has been shown to proceed under mild conditions to afford the desired products in high yields. semanticscholar.orgnih.gov This approach highlights the inherent reactivity of this compound as a potent electrophile. semanticscholar.org Similarly, the scandium triflate (Sc(OTf)₃)-catalyzed Friedel-Crafts alkylation of indole derivatives with β-(trifluoroacetyl)coumarins provides regioselective 1,2-adducts, resulting in 1-(β-coumarinyl)-1-(β-indolyl)trifluoroethanols in moderate to excellent yields. nih.govrsc.org

The scope of this reaction has been investigated with a range of substituted 3-(trifluoroacetyl)coumarins and pyrroles, demonstrating the versatility of this synthetic strategy. semanticscholar.org

Table 1: Synthesis of α-Trifluoromethylated Tertiary Alcohols via Friedel-Crafts Alkylation of 3-(Trifluoroacetyl)coumarins with Pyrroles semanticscholar.org

In a variation of the Friedel-Crafts reaction, this compound can be utilized in a one-pot, two-step process with indoles to generate trifluoromethyl-substituted bis(indolyl)methane (BIM) derivatives that also feature a coumarin scaffold. This reaction is initially treated with Sc(OTf)₃, followed by the addition of p-toluenesulfonic acid (p-TSA). This sequence facilitates the formation of these complex structures in high yields, reaching up to 95%.

The electron-deficient C4 position of the coumarin ring in this compound makes it susceptible to Michael or conjugate addition by various nucleophiles. This reactivity has been harnessed to synthesize a range of dihydrocoumarin (B191007) derivatives.

A significant application of the Michael addition reactivity of this compound is the synthesis of novel dihydrocoumarin derivatives, such as 7-hydroxy-7-(trifluoromethyl)-6a,12b-dihydro-6H,7H-chromeno[3,4-c]chromen-6-ones. nih.govnih.gov This transformation is achieved through a reaction with phenols in the presence of an organic base. nih.govnih.gov The reaction mechanism is proposed to involve a sequence of a Michael addition, a transesterification, and a nucleophilic addition. nih.govnih.gov

A variety of substituted phenols and 3-(trifluoroacetyl)coumarins have been successfully employed in this reaction, leading to a library of chromeno[3,4-c]chromen-6-one derivatives. nih.gov

Table 2: Synthesis of 7-Hydroxy-7-(trifluoromethyl)-6a,12b-dihydro-6H,7H-chromeno[3,4-c]chromen-6-ones nih.gov

While the primary focus has been on the coumarin core as the Michael acceptor, the broader context of conjugate additions involving coumarin derivatives is a rich area of research. For instance, the thia-Michael addition to 3-bromocoumarins, promoted by DABCO, proceeds through a stereoselective addition of a thiolate anion to the α,β-unsaturated system of the coumarin. While not directly involving this compound, this illustrates the general reactivity of the coumarin scaffold as a conjugate addition acceptor. Further research could explore the use of this compound with a wider range of soft nucleophiles in Michael addition reactions to generate novel and potentially bioactive molecules.

Michael Addition Reactions

Cyclocondensation and Annulation Reactions

The 1,3-dicarbonyl moiety within this compound is an ideal substrate for cyclocondensation reactions with various dinucleophiles, leading to the formation of new heterocyclic rings fused or appended to the coumarin core.

A series of novel coumarin thiazoles bearing a trifluoromethyl group have been efficiently prepared through a one-pot reaction utilizing this compound as the starting material under solvent-free conditions. rsc.orgconnectjournals.com This reaction, a variation of the Hantzsch thiazole (B1198619) synthesis, involves the condensation of this compound with thiourea (B124793) and subsequent reaction with an α-haloketone. This method provides a straightforward and environmentally friendly route to these hybrid molecules. rsc.orgconnectjournals.com The structures of the resulting 2-(coumarin-3-yl)trifluoroethylidene-modified thiazoles have been confirmed using various spectroscopic techniques, including IR, ¹H NMR, ¹³C NMR, and HRMS, as well as X-ray single-crystal diffraction. rsc.org

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound, Thiourea, α-haloketone | Solvent-free, One-pot | 2-(Coumarin-3-yl)trifluoroethylidene-modified thiazoles | Varies | rsc.orgconnectjournals.com |

An environmentally benign and highly atom-economic protocol has been developed for the synthesis of quinazolinone derivatives through the coupling of 2-methyl quinazolinones with 3-(trifluoroacetyl)coumarins. nih.gov This method proceeds efficiently under catalyst- and solvent-free conditions, affording the desired products in excellent yields. nih.gov The reaction involves the formation of a C-C bond between the methyl group of the quinazolinone and the trifluoroacetyl group of the coumarin. The resulting α-trifluoromethylated tertiary alcohols containing both coumarin and quinazolinone moieties have been characterized by spectroscopic methods and X-ray diffraction analysis. nih.gov

| This compound Derivative | 2-Methyl Quinazolinone Derivative | Yield | Reference |

|---|---|---|---|

| Unsubstituted | Unsubstituted | up to 90% | nih.gov |

| Substituted | Substituted | Varies | nih.gov |

The reactive dicarbonyl functionality in this compound serves as a key synthon for the construction of various fused heterocyclic systems. By reacting with different binucleophilic reagents, annulation at the C3 and C4 positions of the coumarin ring can be achieved. For instance, reactions with dinucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) can, in principle, lead to the formation of coumarin-fused pyridazinone or isoxazole (B147169) rings, respectively. While specific examples starting directly from this compound are subjects of ongoing research, the analogous reactivity of related 3-acylcoumarins is well-documented, highlighting the potential of this scaffold in the synthesis of diverse fused heterocycles.

Rearrangement and Ring Contraction Pathways

Beyond straightforward condensations, this compound and its precursors can undergo elegant rearrangement and ring contraction reactions to yield unique and complex molecular skeletons that would be challenging to access through other means.

A novel pathway to a trifluoromethylated benzofurofuranone skeleton has been developed, starting from coumarins. The process involves a two-step sequence beginning with a magnesium-promoted reductive introduction of a trifluoroacetyl group to the coumarin ring in the presence of ethyl trifluoroacetate. This step effectively forms a derivative akin to a reduced form of this compound. The subsequent treatment of this intermediate with trifluoroacetic acid mediates a ring contraction, leading to the formation of a trifluoromethylated benzofurofuranone with high regio- and stereoselectivity. This transformation provides a simple and efficient route to these complex fused ring systems from readily available coumarins.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural features of all starting materials, offer significant advantages in terms of efficiency and molecular complexity. This compound has been utilized as a key component in such strategies.

A notable example is the one-pot, two-step synthesis of trifluoromethyl-substituted bis(indolyl)methane compounds containing a coumarin skeleton. nih.gov This reaction involves the initial treatment of a mixture of this compound and indole with Scandium(III) triflate (Sc(OTf)₃), followed by the addition of p-toluenesulfonic acid (p-TSA). nih.gov This process efficiently assembles the three components to generate complex products in high yields. nih.gov Another related transformation is the highly efficient Friedel–Crafts alkylation of various indole derivatives with 3-(trifluoroacetyl)coumarins, catalyzed by Sc(OTf)₃, to afford 1-(β-coumarinyl)-1-(β-indolyl)trifluoroethanols. nih.gov This reaction proceeds rapidly and in high yields, demonstrating the utility of this compound in constructing intricate molecular frameworks through multicomponent approaches. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| This compound, Indole (2 equiv.) | 1. Sc(OTf)₃; 2. p-TSA | Trifluoromethyl-substituted bis(indolyl)methane | up to 95% | nih.gov |

| This compound, Indole | Sc(OTf)₃ | 1-(β-coumarinyl)-1-(β-indolyl)trifluoroethanol | up to 95% | nih.gov |

Mechanistic Investigations of Chemical Reactions Involving 3 Trifluoroacetyl Coumarin

Proposed Reaction Mechanisms and Intermediates Elucidation

Investigations into reactions of 3-(trifluoroacetyl)coumarin have led to the proposal of several distinct mechanistic pathways, depending on the reactants and conditions employed.

A prevalent reaction is the Friedel-Crafts type alkylation with electron-rich heterocycles like indoles and pyrroles. In a catalyst-free approach, the reaction is believed to proceed via a direct nucleophilic attack of the pyrrole (B145914) on the highly electrophilic carbonyl carbon of the trifluoroacetyl group. researchgate.netmdpi.com This results in a 1,2-addition, forming a stable α-trifluoromethylated tertiary alcohol. A plausible mechanism involves the formation of a zwitterionic intermediate which then undergoes proton transfer to yield the final product. researchgate.net When Lewis acids are used, the proposed mechanism involves the activation of the ketone by the catalyst, leading to the formation of an oxygen-stabilized α-(trifluoromethyl)carbenium ion intermediate. beilstein-journals.org This highly electrophilic intermediate is then attacked by the nucleophile. In some catalyzed versions of this reaction, it has been proposed that trace amounts of water play a critical role as a proton transfer agent within the catalytic cycle. researchgate.net

In contrast, when this compound reacts with nucleophiles like phenols or 2-naphthol (B1666908) in the presence of a base, a different mechanism is observed. This transformation is proposed to occur via a tandem sequence involving a 1,4-conjugate addition (Michael addition) of the nucleophile to the α,β-unsaturated system of the coumarin (B35378) ring. nih.gov This is followed by an intramolecular transesterification and a final nucleophilic addition to form complex chromeno[3,4-c]chromen-6-one structures. nih.gov

A third type of mechanism involves radical intermediates. While studied more extensively for the non-fluorinated analogue, 3-acetylcoumarin, the findings suggest that under certain reductive conditions, a radical can be formed at the C4 position, which can then delocalize and undergo homodimerization. mdpi.com This indicates the potential for this compound to participate in radical-mediated transformations as well.

Role of Catalysts (e.g., Lewis Acids, Organic Bases) and Their Influence on Reaction Pathways

Catalysts play a pivotal role in directing the reaction pathways of this compound, often determining both the yield and the type of product formed.

Lewis and Brønsted Acids: Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) and Gallium(III) triflate (Ga(OTf)₃) are effective in catalyzing the Friedel-Crafts alkylation of indoles. beilstein-journals.orgresearchgate.net They function by coordinating to the carbonyl oxygen of the trifluoroacetyl group, which enhances its electrophilicity and facilitates the formation of the carbenium ion intermediate necessary for the reaction. beilstein-journals.org Brønsted acids like p-toluenesulfonic acid (p-TSA) have also been used, sometimes in a sequential one-pot process following a Lewis acid-catalyzed step, to promote further transformations. researchgate.net The Pechmann condensation, a classical method for coumarin synthesis, relies on acid catalysts, including Lewis acids like AlCl₃, ZnCl₂, and TiCl₄, to promote the initial transesterification and subsequent cyclization steps. mdpi.comencyclopedia.pub

Organic Bases: Organic bases are crucial for promoting reactions that proceed via a Michael addition pathway. In the synthesis of 6a,12b-dihydro-6H,7H-chromeno[3,4-c]chromen-6-ones from this compound and 2-naphthol, various organic bases were screened. Triethylamine (NEt₃) was found to be a highly effective catalyst for this transformation. nih.gov The base is believed to deprotonate the nucleophile (the phenol (B47542) or naphthol), increasing its nucleophilicity and facilitating the initial 1,4-addition to the coumarin ring. nih.gov The choice of base and its stoichiometry can significantly impact the reaction's efficiency.

| Entry | Base Catalyst | Acid Additive | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | i-Pr₂NEt | HCl | 2 | 85 | nih.gov |

| 2 | DBU | HCl | 2 | 82 | nih.gov |

| 3 | Pyridine | HCl | 2 | 73 | nih.gov |

| 4 | NEt₃ | - | 2 | 80 | nih.gov |

| 5 | NEt₃ | HCl | 2 | 90 | nih.gov |

| 6 | NEt₃ (1.4 equiv) | HCl | 2 | 93 | nih.gov |

Catalyst-Free Conditions: Notably, some of the most efficient syntheses involving this compound proceed without any catalyst. The reaction with pyrroles to form α-trifluoromethylated tertiary alcohols gives high yields under mild, catalyst-free conditions. mdpi.comnih.govsemanticscholar.org This highlights the intrinsic high electrophilicity of the trifluoroacetyl group, which is sufficient to drive the reaction with suitable nucleophiles without external activation. mdpi.com

Regioselectivity and Stereoselectivity in Derivatization Reactions

The control of regioselectivity—the site at which a reaction occurs—is a central theme in the chemistry of this compound. The molecule presents two primary electrophilic sites: the carbonyl carbon of the trifluoroacetyl group (C=O) and the C4-carbon of the coumarin's α,β-unsaturated system (C=C). This leads to a competition between 1,2-addition and 1,4-addition (conjugate addition).

Interestingly, while many α,β-unsaturated trifluoromethyl ketones typically favor 1,4-addition, the reaction of this compound with indoles and pyrroles often shows high regioselectivity for the 1,2-adduct. mdpi.comsemanticscholar.org The use of the Lewis acid Sc(OTf)₃, for instance, leads specifically to the formation of 1-(β-coumarinyl)-1-(β-indolyl)trifluoroethanols, which are 1,2-addition products. researchgate.net This outcome suggests that the reaction at the highly electrophilic ketone is kinetically or thermodynamically favored over addition to the coumarin double bond under these conditions.

Conversely, as noted previously, the use of organic bases with phenolic nucleophiles directs the reaction towards an initial 1,4-addition, demonstrating that the reaction pathway and thus the regioselectivity can be switched by changing the catalytic system. nih.gov The strong electron-withdrawing nature of the trifluoroacetyl group is critical in these transformations, as it can reverse the expected regiochemistry in certain reaction types compared to less activated substrates. nih.gov

Stereoselectivity, which concerns the three-dimensional arrangement of the resulting products, is also an important consideration, particularly when new chiral centers are formed. While detailed stereochemical studies for many reactions of this compound are not extensively reported, the principles of stereocontrol are relevant. In related cycloaddition reactions, the formation of specific stereoisomers (e.g., endo vs. exo) is analyzed to understand the geometric approach of the reactants. mdpi.com Similarly, in addition reactions across double bonds, syn- or anti-addition, which describes whether the new groups add to the same or opposite faces of the double bond, is a key stereochemical outcome often controlled by the catalyst and reaction mechanism. acs.org

Kinetic Studies of Key Transformations

Kinetic studies, which measure the rates of chemical reactions, provide fundamental insights into reaction mechanisms and the influence of molecular structure on reactivity. While comprehensive kinetic data for this compound are limited, some studies offer significant findings.

The most profound kinetic effect stems from the trifluoromethyl group itself. Comparative studies on related systems have shown that replacing a methyl (CH₃) group with a trifluoromethyl (CF₃) group can dramatically alter reaction rates. In one study of an Sₙ1 solvolysis reaction, the CF₃-substituted compound reacted 540,000 times slower than its CH₃ counterpart (kCH₃/kCF₃ = 5.4 × 10⁵). beilstein-journals.org This massive rate retardation is attributed to the powerful destabilizing inductive effect of the CF₃ group on the adjacent developing positive charge of the carbocation intermediate.

Qualitative kinetic observations also provide valuable information. The choice of catalyst and reaction conditions can lead to dramatic changes in reaction times, reflecting a significant impact on kinetics. For example, in the dimerization of a related 3-acetylcoumarin, one set of conditions required 120 minutes for completion, while an optimized method using a different catalyst achieved full conversion in just 10-15 minutes. mdpi.com Furthermore, the use of microwave-assisted synthesis for 3-(trifluoroacetyl)coumarins has been shown to reduce reaction times significantly, highlighting a kinetic advantage of this technique. sioc-journal.cn

| Reactant | Conditions / Catalyst | Time | Kinetic Observation | Reference |

|---|---|---|---|---|

| 3-Acetylcoumarin | Method A: Chloroacetic anhydride, Zn, Ultrasound (40°C) | 120 min | - | mdpi.com |

| 3-Acetylcoumarin | Method B: Zn(OAc)₂, Ultrasound (40°C) | 10-15 min | ~8-12x faster than Method A | mdpi.com |

| Ethyl-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylates | Microwave, Solvent-free | Short | Fast kinetics cited as an advantage of the method | sioc-journal.cn |

These findings underscore that while the trifluoroacetyl group makes the coumarin a highly reactive electrophile, the specific transformation, choice of catalyst, and reaction conditions have a profound effect on the kinetics of its reactions.

Structure Activity Relationship Sar Studies and Biological Evaluation

Antifungal Activity Assessment

Research into 3-(Trifluoroacetyl)coumarin has led to the synthesis of various derivatives, including α-trifluoromethylated tertiary alcohols and coumarin (B35378) thiazoles, which have been systematically evaluated for their antifungal capabilities. researchgate.netresearchgate.net

Derivatives synthesized from this compound have demonstrated notable in vitro antifungal activity against a range of significant plant pathogenic fungi. researchgate.net Studies have evaluated these compounds against fungi such as Fusarium graminearum, Fusarium oxysporum, Rhizoctonia solani Kuhn, Curvularia lunata, and Phytophthora parasitica var nicotianae. researchgate.netresearchgate.netsemanticscholar.org

One study involving α-trifluoromethylated tertiary alcohols derived from this compound showed broad-spectrum activity. researchgate.netsemanticscholar.org For instance, certain compounds exhibited over 90% inhibition against F. graminearum and over 80% inhibition against F. oxysporum at a concentration of 50 µg/mL. semanticscholar.org Similarly, a series of novel coumarin thiazoles containing a trifluoromethyl group, prepared from this compound, also showed potent activity. researchgate.net One particular compound from this series demonstrated inhibitory rates of 89% against F. graminearum and 93.4% against C. lunata at a concentration of 0.5 mg/mL. researchgate.netresearchgate.net

The following tables summarize the antifungal activity of selected this compound derivatives against various plant pathogenic fungi.

Table 1: Antifungal Activity of α-Trifluoromethylated Tertiary Alcohols (50 µg/mL)

| Compound ID | F. graminearum | F. oxysporum | R. solani Kuhn | P. parasitica var nicotianae |

|---|---|---|---|---|

| 3ad | 93.5% | 85.3% | 75.4% | 78.3% |

| 3bd | 91.2% | 78.6% | 72.1% | 75.4% |

| 3cd | 90.5% | 75.4% | 88.6% | 72.1% |

| 3gd | 85.3% | 82.5% | 78.9% | 80.2% |

| 3hd | 82.1% | 80.3% | 80.1% | 82.3% |

Data sourced from studies on α-trifluoromethylated tertiary alcohols derived from this compound. semanticscholar.org

Table 2: Antifungal Activity of Coumarin Thiazoles (0.5 mg/mL)

| Compound ID | F. graminearum | C. lunata | F. moniliforme |

|---|---|---|---|

| 3f | - | - | 74.0% |

| 3g | 89.0% | 93.4% | - |

Data sourced from studies on coumarin thiazoles synthesized from this compound. researchgate.net

The introduction of a trifluoromethyl (-CF3) group into the coumarin scaffold is a key factor in enhancing its antifungal properties. researchgate.netresearchgate.net This is attributed to the unique characteristics of the -CF3 group, such as its high electronegativity, lipophilicity, and ability to improve metabolic stability. researchgate.net

Structure-activity relationship studies have consistently shown that the presence of the trifluoromethyl moiety significantly boosts the biological activity of the compounds. researchgate.netresearchgate.net For example, a comparative study demonstrated that a coumarin thiazole (B1198619) derivative containing a trifluoromethyl group (compound 3g) exhibited vastly superior antifungal activity compared to its analogue without the -CF3 group. researchgate.net This enhancement is considered a significant advancement in the design of potent antifungal agents based on the coumarin structure. researchgate.net

The biological activity of coumarin derivatives is highly dependent on the nature and position of substituents on the coumarin nucleus. researchgate.netnih.gov Research indicates that substitutions at the C3, C4, C7, and C8 positions are particularly influential in modulating the pharmacological effects of these compounds. researchgate.netnih.gov

For antifungal activity, modifications at the C3 and C4 positions are considered crucial for the development of new agents. hu.edu.jo The 3-(Trifluoroacetyl) group at the C3 position serves as a powerful electron-withdrawing group and a key pharmacophore. Further modifications, such as converting the acetyl group into a thiazole ring, have been shown to yield compounds with high antifungal efficacy. researchgate.net Additionally, studies on other coumarin series have found that introducing small, hydrophilic, and electron-withdrawing groups at the C3 and C8 positions can enhance antifungal activity. noaa.gov The presence of a methyl group at the C4 position has also been shown to significantly increase the inhibition of certain fungi. hu.edu.jo These findings underscore the importance of strategic placement of substituents to optimize the antifungal profile of coumarin-based compounds.

To gauge the potential of this compound derivatives in practical applications, their efficacy has been compared to established commercial fungicides. In one such study, the antifungal activity of an α-trifluoromethylated tertiary alcohol derived from this compound was benchmarked against Triadimefon, a widely used commercial fungicide. researchgate.net

The derivative, compound 3cd, displayed excellent fungicidal activity against Rhizoctonia solani Kuhn, with an EC50 value of 10.9 µg/mL. researchgate.net This performance was found to be comparable to that of Triadimefon, which had an EC50 of 6.1 µg/mL against the same pathogen. researchgate.net This result highlights the significant potential of these novel coumarin derivatives as viable alternatives or leads for the development of new fungicidal agents.

Table 3: EC50 Values against R. solani Kuhn

| Compound | EC50 (µg/mL) |

|---|---|

| Derivative 3cd | 10.9 |

| Triadimefon | 6.1 |

Data sourced from a comparative bioassay. researchgate.net

Exploration of Broader Biological Activities

While the primary focus has been on antifungal properties, the coumarin scaffold is known for a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antioxidant effects. atlantis-press.comnih.govekb.eg

Beyond their potent antifungal effects, coumarin derivatives, including those related to this compound, exhibit broader antimicrobial properties, which encompass antibacterial activity. nih.gov The coumarin nucleus is a privileged structure in medicinal chemistry, and its derivatives have been evaluated against various bacterial pathogens. ekb.eg For instance, coumarin-3-carboxylic acid, a related compound, has demonstrated strong in vitro activity against several plant pathogenic bacteria, including Ralstonia solanacearum and Xanthomonas axonopodis. nih.gov The mechanism of action for some coumarin derivatives involves disrupting the integrity of the bacterial cell membrane. nih.gov The hybridization of the coumarin scaffold with other pharmacologically active moieties, such as triazoles, has also been explored to develop novel compounds with significant antimicrobial potential. nih.gov

Potential for Enzyme Inhibition (e.g., Monoamine Oxidase Inhibition)

While direct studies on the monoamine oxidase (MAO) inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of coumarin derivatives has been a significant area of focus for the development of MAO inhibitors. Research has shown that the coumarin scaffold can serve as a promising framework for designing potent and selective inhibitors of both MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters.

The inhibitory potential of coumarins is often dictated by the nature and position of substituents on the coumarin ring. For instance, various synthetic coumarin derivatives have demonstrated significant MAO inhibitory activity, which is attributed to their ability to interact with the active site of the enzyme. The structure of the substituent at the 3-position of the coumarin ring plays a crucial role in determining the potency and selectivity of inhibition. It is plausible that the electron-withdrawing nature of the trifluoroacetyl group at this position could influence the electronic properties of the coumarin ring system and its interaction with the enzyme's active site. However, without specific experimental data on this compound, its potential as a MAO inhibitor remains speculative and an area for future investigation.

Antiviral and Antioxidant Effects of Dihydrocoumarin (B191007) Derivatives

Dihydrocoumarins, which can be synthesized from this compound, represent an important class of compounds with a range of reported biological activities, including antiviral and antioxidant effects. mdpi.commdpi.com The reduction of the C3-C4 double bond in the coumarin α-pyrone ring to yield a dihydrocoumarin can significantly alter the molecule's conformation and electronic properties, leading to distinct biological activities.

The antioxidant potential of coumarin derivatives is well-established and is often attributed to their ability to scavenge free radicals and chelate metal ions. mdpi.comsemanticscholar.orgnih.govmdpi.com The introduction of a trifluoromethyl group can, in some cases, enhance the bioactivity of a molecule. mdpi.com Therefore, dihydrocoumarin derivatives of this compound could potentially exhibit antioxidant properties.

In the context of antiviral activity, various coumarin derivatives have been investigated for their ability to inhibit viral replication and entry. The broad spectrum of biological activities associated with coumarins suggests that their dihydro-derivatives could also possess antiviral properties. A study on the synthesis of novel dihydrocoumarins from this compound noted that dihydrocoumarin derivatives are known to exhibit antiviral and antioxidant effects, highlighting the potential of this structural class. mdpi.commdpi.com

Table 1: Investigated Biological Activities of Coumarin Derivatives

| Biological Activity | Compound Class | Findings |

| Enzyme Inhibition | Coumarin Derivatives | The coumarin scaffold is a promising framework for MAO inhibitors. |

| Antiviral Effects | Dihydrocoumarin Derivatives | Known to exhibit antiviral properties. mdpi.commdpi.com |

| Antioxidant Effects | Dihydrocoumarin Derivatives | Known to possess antioxidant capabilities. mdpi.commdpi.com |

Mechanistic Insights into Biological Action

The biological activity of this compound and its derivatives is intrinsically linked to their chemical reactivity and structural characteristics. The presence of an α,β-unsaturated ketone system within the coumarin structure makes it susceptible to nucleophilic attack.

A key mechanistic insight is the reactivity of this compound in 1,4-nucleophilic addition reactions, also known as Michael additions. mdpi.com In this type of reaction, a nucleophile adds to the C4 position of the coumarin ring, which is part of the α,β-unsaturated system. This reactivity is a fundamental aspect of its chemical behavior and likely plays a role in its interactions with biological molecules. For instance, the thiol groups of cysteine residues in proteins are potential nucleophiles that could react with this compound, leading to covalent modification of the protein and alteration of its function.

Furthermore, the trifluoromethyl group significantly influences the molecule's properties. It is a strong electron-withdrawing group, which can enhance the electrophilicity of the α,β-unsaturated system, making it more susceptible to nucleophilic attack. The trifluoromethyl group also increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with intracellular targets. mdpi.com This enhanced bioavailability, coupled with the potential for covalent interactions, provides a plausible mechanism for the biological effects of this compound and its derivatives.

Computational Chemistry and Theoretical Characterization of 3 Trifluoroacetyl Coumarin Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, electronic properties, and vibrational frequencies of coumarin (B35378) derivatives with a high degree of accuracy.

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For coumarin systems, calculations are often performed using hybrid functionals like B3LYP combined with basis sets such as 6-31G* or 6-311++G(d,p). researchgate.netnih.govmdpi.com

In the case of 3-(Trifluoroacetyl)coumarin, a key aspect of conformational analysis is the orientation of the trifluoroacetyl group relative to the coumarin ring. Rotation around the C3-C(O) single bond can lead to different conformers. Studies on analogous compounds, such as 3-(bromoacetyl)coumarin, have shown the existence of multiple stable conformers. researchgate.netnih.gov The planarity of the coumarin ring system is a defining feature, though minor deviations can occur depending on the nature and orientation of substituents. nih.gov Vibrational frequency analysis is typically performed after optimization to confirm that the obtained structure represents a true energy minimum, characterized by the absence of imaginary frequencies. mdpi.com

Table 1: Representative Theoretical Geometric Parameters for a 3-Acylcoumarin Backbone (Optimized via DFT) Data synthesized from studies on related coumarin derivatives.

| Parameter | Bond/Angle | Typical Value |

| Bond Length | C2=O1 | ~1.21 Å |

| C3-C11(Acyl) | ~1.48 Å | |

| C11=O(Acyl) | ~1.22 Å | |

| Bond Angle | O1-C2-C3 | ~121° |

| C2-C3-C4 | ~120° | |

| Dihedral Angle | C4-C3-C11-O(Acyl) | Variable (defines conformation) |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. acu.edu.in The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (Eg), is a critical parameter for determining molecular stability, reactivity, and the nature of electronic transitions. researchgate.netnih.gov

For coumarin derivatives, the HOMO is typically delocalized over the entire benzopyrone ring system, while the LUMO is often concentrated on the pyrone ring and the electron-withdrawing substituent at the C3 position. mdpi.com The presence of the strongly electron-withdrawing trifluoroacetyl group at the 3-position is expected to lower the energy of the LUMO significantly, thereby reducing the HOMO-LUMO gap. A smaller energy gap suggests higher chemical reactivity and facilitates intramolecular charge transfer (ICT), which is a key factor in the photoluminescent properties of many coumarins. nih.govmdpi.comresearchgate.net

Table 2: Representative FMO Energies and Energy Gaps for Substituted Coumarins (Calculated via DFT/TD-DFT) Values are illustrative and depend on the specific derivative and computational level.

| Compound System | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg) (eV) |

| Coumarin Core | -4.19 | 1.90 | 6.09 |

| 3-Acetylcoumarin Derivative | -6.50 | -2.20 | 4.30 |

| 3-Nitro-Coumarin Complex | -5.09 | 2.81 | 7.90 |

Mulliken population analysis provides a means of estimating the partial atomic charges within a molecule, offering insights into the charge distribution and the polarity of bonds. researchgate.net The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface, which helps in identifying the electrophilic and nucleophilic sites of a molecule. acu.edu.in

In this compound, the oxygen atoms of the coumarin lactone and the trifluoroacetyl group are expected to carry significant negative partial charges, making them nucleophilic centers. The fluorine atoms of the trifluoromethyl group will also be highly electronegative. Conversely, the carbonyl carbon atoms (C2 and the acetyl C=O) and the carbons attached to the electronegative atoms are predicted to be electron-deficient, representing electrophilic sites susceptible to nucleophilic attack. The MEP map would visually confirm these regions, with red (negative potential) areas localized around the oxygen and fluorine atoms and blue (positive potential) areas near the carbonyl carbons and hydrogen atoms of the aromatic ring. acu.edu.in

Table 3: Illustrative Mulliken Atomic Charges for Key Atoms in a Coumarin System Data is representative and derived from general coumarin studies.

| Atom | Typical Mulliken Charge (a.u.) |

| O1 (Lactone C=O) | -0.4 to -0.6 |

| C2 (Lactone C=O) | +0.6 to +0.8 |

| O (Acyl C=O) | -0.5 to -0.7 |

| C (Acyl C=O) | +0.5 to +0.7 |

| F (of CF3) | -0.2 to -0.4 |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. studiauniversitatis.ro It is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. nih.govacgpubs.org

Docking algorithms calculate a score or binding affinity (often expressed in kcal/mol) that estimates the strength of the interaction between the ligand and the protein. nih.gov A more negative score generally indicates a more favorable binding interaction. nih.gov Coumarin derivatives have been widely studied as inhibitors of various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases (CAs). nih.govnih.govmdpi.com

For this compound, docking simulations would predict its binding affinity to various protein targets. The predicted affinity is influenced by factors such as shape complementarity, hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the active site residues of the protein.

Table 4: Predicted Binding Affinities of Various Coumarin Derivatives to Protein Targets This table presents examples from the literature to illustrate typical docking scores.

| Coumarin Derivative | Protein Target | Docking Score (kcal/mol) |

| Coumarin-Triazole-Isatin Hybrid | Butyrylcholinesterase (BChE) | -9.5 to -11.2 |

| Substituted Coumarins | Acetylcholinesterase (AChE) | -7.0 to -11.3 |

| Coumarin-Sulfonamide Hybrid | Carbonic Anhydrase IX (CA IX) | -6.8 to -8.1 |

| Psoralen Derivative | SARS-CoV-2 Mpro | -7.1 |

Beyond predicting binding energy, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. This includes identifying hydrogen bonds, π-π stacking, hydrophobic interactions, and van der Waals forces with specific amino acid residues in the protein's active site. acgpubs.org

For many enzyme targets like AChE, the active site is a deep gorge containing a catalytic anionic site (CAS) and a peripheral anionic site (PAS). acgpubs.orgnih.gov Docking studies of coumarin-based inhibitors often show that the planar coumarin ring engages in π-π stacking interactions with aromatic residues like Tryptophan (Trp) and Tyrosine (Tyr) in these sites. nih.govnih.gov The substituent at the C3 position, such as the trifluoroacetyl group, can form additional hydrogen bonds or hydrophobic interactions that enhance binding affinity and selectivity. For instance, the carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, while the trifluoromethyl group can engage in hydrophobic or electrostatic interactions. nih.gov

Table 5: Common Binding Interactions of Coumarin Ligands in Enzyme Active Sites Based on docking studies of various coumarin derivatives against cholinesterases.

| Amino Acid Residue | Typical Interaction Type | Active Site Region |

| Trp82 / Trp84 | π-π stacking | Catalytic Anionic Site (CAS) |

| Tyr332 / Tyr334 | π-π stacking, π-alkyl | Peripheral Anionic Site (PAS) |

| Ser198 / Ser200 | Hydrogen bond | Catalytic Triad (CAS) |

| Phe329 / Phe330 | π-π stacking, π-alkyl | Acyl-binding pocket / PAS |

| His440 | Hydrogen bond | Catalytic Triad (CAS) |

Quantum Chemical Parameters for Reactivity Prediction

Key quantum chemical parameters used to predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). The Fukui function is another critical local reactivity descriptor that helps in identifying specific atomic sites prone to different types of chemical reactions.

The trifluoroacetyl group at the 3-position of the coumarin ring is a strong electron-withdrawing group. This significantly influences the electronic properties and reactivity of the molecule. Theoretical studies on similar 3-substituted coumarins have shown that electron-withdrawing substituents tend to lower the HOMO and LUMO energy levels. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack. The HOMO-LUMO gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

For 3-acetylcoumarin, a structurally similar compound, DFT calculations have been employed to analyze its reactivity. These studies reveal that the presence of the acetyl group, also an electron-withdrawing group, enhances the electrophilic character of the coumarin system. It is expected that the more strongly electron-withdrawing trifluoroacetyl group in this compound would further accentuate this effect.

Local reactivity descriptors, such as the Fukui functions, provide more detailed information about the reactivity of individual atoms within the molecule. For 3-substituted coumarins, these calculations can pinpoint the specific carbon and oxygen atoms that are most likely to participate in chemical reactions.

Table 1: Key Quantum Chemical Parameters for Reactivity Prediction (Illustrative for a 3-Substituted Coumarin System)

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration |

| Global Electrophilicity Index | ω | χ²/2η | Propensity to accept electrons |

Note: Specific values for this compound require dedicated DFT calculations.

Photophysical Property Prediction and Correlation with Experimental Data

Time-dependent density functional theory (TD-DFT) is a powerful computational method for predicting the photophysical properties of molecules, including their absorption and emission spectra. For this compound, TD-DFT calculations can provide valuable information about its electronic transitions and how they are influenced by the trifluoroacetyl substituent.

The photophysical properties of coumarin derivatives are of great interest due to their applications as fluorescent probes and in optoelectronic devices. The introduction of a trifluoroacetyl group at the 3-position is expected to significantly modulate these properties. This electron-withdrawing group can lead to a redshift (bathochromic shift) in the absorption and emission spectra due to the stabilization of the LUMO.

Studies on other 3-perfluoroalkylated coumarin dyes have demonstrated the utility of TD-DFT in rationalizing their photophysical behavior. These studies often involve comparing the computationally predicted absorption and emission wavelengths with experimental data obtained from UV-Vis and fluorescence spectroscopy. The agreement between theoretical and experimental data validates the computational model and allows for a deeper understanding of the electronic transitions involved.

The correlation between predicted and experimental data is crucial. Discrepancies can sometimes arise due to solvent effects, which can be accounted for in computational models using polarizable continuum models (PCM). By performing calculations in different solvent environments, it is possible to simulate the solvatochromic effects observed experimentally.

For this compound, a comprehensive study would involve synthesizing the compound, measuring its absorption and emission spectra in various solvents, and then performing TD-DFT calculations to predict these properties. A comparison of the experimental and theoretical data would allow for the assignment of the observed spectral bands to specific electronic transitions, such as π→π* or n→π* transitions.

While a specific data table directly correlating the experimental and predicted photophysical properties of this compound is not available in the surveyed literature, the established methodology in computational photochemistry provides a clear path for such an investigation.

Table 2: Predicted and Experimental Photophysical Data (Illustrative for a Generic Coumarin Derivative)

| Property | Experimental Value (Solvent) | Predicted Value (Method/Basis Set) |

| Absorption Maximum (λabs) | e.g., 350 nm (Ethanol) | e.g., 345 nm (TD-DFT/B3LYP/6-31G) |

| Emission Maximum (λem) | e.g., 450 nm (Ethanol) | e.g., 460 nm (TD-DFT/B3LYP/6-31G) |

| Oscillator Strength (f) | - | e.g., 0.8 |

| Stokes Shift | e.g., 100 nm | e.g., 115 nm |

Note: The presented data is for illustrative purposes. Actual values for this compound would require specific experimental measurements and computational analysis.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(Trifluoroacetyl)coumarin, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

The ¹H NMR spectrum of this compound provides essential information for confirming its molecular structure by revealing the chemical environment, number, and connectivity of protons. The spectrum is characterized by signals in the aromatic region corresponding to the protons on the fused benzene ring and a distinct singlet for the proton at the 4-position of the coumarin (B35378) core.

The aromatic protons (H-5, H-6, H-7, and H-8) typically appear as a complex multiplet pattern between δ 7.40 and 7.95 ppm. The specific chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the coumarin ring system and the trifluoroacetyl group. The proton at the 4-position (H-4) is significantly deshielded due to the anisotropic effect of the adjacent carbonyl group and the trifluoroacetyl substituent, typically appearing as a sharp singlet at a downfield chemical shift, often above δ 8.50 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | > 8.7 | Singlet (s) |

| H-5, H-6, H-7, H-8 | 7.40 - 8.00 | Multiplet (m) |

Note: Data are predicted based on analogous compounds.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum will display eleven distinct signals corresponding to the eleven carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Key signals include two carbonyl carbons: the lactone carbonyl (C-2) and the ketone carbonyl of the trifluoroacetyl group (C-11). The lactone carbonyl (C-2) is expected to resonate around δ 158-160 ppm mdpi.com. The ketone carbonyl (C-11) will be observed as a quartet due to coupling with the three adjacent fluorine atoms (¹JC-F) and is expected to appear at a higher chemical shift, typically in the range of δ 180-185 ppm.

The carbon of the trifluoromethyl group (-CF₃, C-12) will also appear as a prominent quartet due to the large one-bond carbon-fluorine coupling constant (¹JC-F), typically around 280-290 Hz, with a chemical shift in the range of δ 115-125 ppm mdpi.com. The remaining signals correspond to the aromatic and vinyl carbons of the coumarin ring system.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| C-2 (Lactone C=O) | 158.0 - 160.0 | Singlet |

| C-3 | ~125.0 | Quartet (small) |

| C-4 | ~147.0 | Quartet (small) |

| C-4a | ~118.0 | Singlet |

| C-5 | ~131.0 | Singlet |

| C-6 | ~125.0 | Singlet |

| C-7 | ~135.0 | Singlet |

| C-8 | ~116.0 | Singlet |

| C-8a | ~155.0 | Singlet |

| C-11 (Ketone C=O) | 180.0 - 185.0 | Quartet (²JC-F) |

| C-12 (-CF₃) | 115.0 - 125.0 | Quartet (¹JC-F) |

Note: Data are predicted based on analogous compounds and general chemical shift ranges.

¹⁹F NMR spectroscopy is a highly sensitive and specific technique for characterizing the trifluoromethyl group in this compound. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this method provides a clear and unambiguous signal.

The spectrum is expected to show a single, sharp singlet, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent and there are no other fluorine atoms in the molecule to cause coupling. The chemical shift of the trifluoroacetyl (TFA) group is sensitive to its electronic environment. For TFA groups attached to conjugated systems, the ¹⁹F chemical shift typically appears in the range of δ -67 to -85 ppm relative to a CFCl₃ standard researchgate.netdovepress.com. For comparison, the ¹⁹F signal for trifluoroacetic acid appears at δ -76.55 ppm colorado.edu. The specific chemical shift for this compound provides a unique fingerprint for the characterization of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of this compound, which in turn confirms its elemental composition. The molecular formula of the compound is C₁₁H₅F₃O₃.

Using the exact masses of the most abundant isotopes (C = 12.000000, H = 1.007825, F = 18.998403, O = 15.994915), the calculated monoisotopic mass of this compound is 242.0242 Da. HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to yield a measured mass that matches this calculated value to within a few parts per million (ppm), providing strong evidence for the molecular formula. For instance, analysis of derivatives has confirmed the utility of HRMS for this class of compounds mdpi.com.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₅F₃O₃ |

| Calculated Exact Mass | 242.0242 Da |

| Expected [M+H]⁺ Ion | 243.0319 Da |

X-ray Single Crystal Diffraction for Definitive Solid-State Structure Elucidation

X-ray single crystal diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for this compound itself is not available in the cited literature, data from closely related derivatives such as 7-(diethylamino)-3-(trifluoroacetyl)-2H-chromen-2-one provides significant insight into the expected molecular geometry researchgate.net. The coumarin core is expected to be essentially planar. The trifluoroacetyl group at the 3-position will have defined bond lengths and angles, with the C-F bonds being approximately 1.33 Å. The crystal packing would likely be influenced by intermolecular interactions such as C-H···O and potential π-π stacking between the coumarin ring systems of adjacent molecules.

For the derivative 7-(diethylamino)-3-(trifluoroacetyl)-2H-chromen-2-one, the crystal system is monoclinic with the space group P2₁ researchgate.net. It is plausible that the parent compound would crystallize in a similar system.

Table 4: Crystallographic Data for the Related Compound 7-(diethylamino)-3-(trifluoroacetyl)-2H-chromen-2-one

| Parameter | Value researchgate.net |

|---|---|

| Chemical Formula | C₁₅H₁₄F₃NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.0637(5) |

| b (Å) | 19.1061(19) |

| c (Å) | 7.4883(6) |

| β (°) | 95.666(9) |

| Volume (ų) | 720.94(12) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

The IR spectrum is expected to be dominated by strong absorption bands from the two carbonyl groups and the trifluoromethyl group.

Lactone C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the α,β-unsaturated lactone carbonyl group is expected in the region of 1720–1740 cm⁻¹. For the related 3-(bromoacetyl)coumarin, this peak appears at 1723 cm⁻¹ mdpi.com.

Ketone C=O Stretch: The carbonyl of the trifluoroacetyl group, being part of a conjugated ketone system, is expected to absorb at a lower wavenumber, typically in the range of 1680–1700 cm⁻¹.

C-F Stretches: Strong absorption bands corresponding to the C-F stretching vibrations of the -CF₃ group are expected in the region of 1100–1300 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions for the aromatic C=C bond stretching vibrations will appear in the 1450–1620 cm⁻¹ region.

Aromatic C-H Stretches: These vibrations are typically observed as weak bands just above 3000 cm⁻¹.

Table 5: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Weak |

| Lactone C=O Stretch | 1720 - 1740 | Strong |

| Ketone C=O Stretch | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1620 | Medium-Weak |

| C-F Stretch | 1100 - 1300 | Strong |

| C-O Stretch | 1050 - 1250 | Strong |

Note: Data are predicted based on analogous compounds.

Emerging Applications and Future Research Directions

Development as Fluorescent Probes and Chemosensors

The coumarin (B35378) core is a well-established fluorophore, and the introduction of a trifluoroacetyl group at the 3-position significantly modulates its electronic and photophysical properties. rsc.org This modification creates a push-pull system that is highly sensitive to the local environment, making 3-(trifluoroacetyl)coumarin derivatives excellent candidates for fluorescent probes and chemosensors. acs.orgrsc.org These sensors operate through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET), allowing for the detection of various analytes with high sensitivity and selectivity. rsc.orgresearchgate.net

Derivatives of 3-acylcoumarins have been successfully developed to detect a wide array of species, including metal ions (like Cu²⁺, Hg²⁺, Zn²⁺), anions, and biologically relevant molecules. rsc.orgnih.govscispace.com The trifluoroacetyl group, in particular, can act as a recognition site or modulate the reactivity of the coumarin system towards a specific target. For instance, the electrophilic nature of the carbonyl carbon in the trifluoroacetyl moiety can be exploited for designing probes that react with nucleophilic analytes, leading to a distinct change in fluorescence.

Table 1: Examples of Coumarin-Based Fluorescent Chemosensors and their Target Analytes

| Coumarin Derivative Type | Target Analyte(s) | Sensing Mechanism | Reference |

| Coumarin-thiosemicarbazide | Hg²⁺ | Hg²⁺-induced desulfurization and cyclization | scispace.com |

| Rhodamine-coumarin conjugate | Hg²⁺ | Spirolactam ring-opening | scispace.com |

| 3-Acylcoumarin derivative | Hydrazine (B178648) | Condensation reaction | nih.gov |

| Coumarin with silyl (B83357) ether | Fluoride ions | F⁻-induced cleavage of Si-O bond | researchgate.net |

| Coumarin-Schiff base | Mg²⁺ | Chelation-enhanced fluorescence | scispace.com |

The favorable photophysical properties of coumarin derivatives, such as high quantum yields, photostability, and the ability to be excited by visible light, make them highly suitable for biological imaging. researchgate.netnih.gov Probes derived from the this compound scaffold can be designed to be cell-permeable and target specific organelles or biomolecules within living cells. nih.govrsc.org

These fluorescent probes have been successfully employed for imaging biologically important species, including metal ions, reactive oxygen species (ROS), and enzymes in cellular environments. nih.govnih.gov For example, a coumarin-based probe was developed for the detection of biological thiols, which play a crucial role in cellular redox homeostasis. rsc.org The probe exhibited a significant fluorescence turn-on response upon reacting with thiols, enabling their visualization within living cells. Similarly, coumarin derivatives have been engineered for two-photon microscopy (TPM) imaging, which allows for deeper tissue penetration and reduced photodamage, making them valuable tools for in vivo studies. nih.govnih.gov The non-toxic nature of many of these compounds further enhances their utility for live-cell imaging. acs.orgrsc.org

Potential in Material Science (e.g., Fluorescent Dyes)

Beyond biological applications, the intense fluorescence and stability of coumarin derivatives make them attractive for applications in material science. rsc.org Compounds based on the this compound structure are being explored as fluorescent dyes for various technologies. Their excellent fluorescence emission in both solution and the solid state suggests potential applications in electronic light-emitting devices and as fluorophores in advanced materials. rsc.org

The incorporation of the trifluoroacetyl group can enhance properties like thermal and oxidative stability. Research into donor-π-acceptor (D-π-A) fluorescent molecules, where the coumarin acts as part of the π-conjugated system, is of fundamental importance for material science. acs.org These materials can be used in the development of organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. researchgate.net The tunability of the emission wavelength through chemical modification of the coumarin scaffold allows for the creation of dyes with specific desired colors.

Scalable and Sustainable Synthesis Strategies for Industrial Relevance

For this compound and its derivatives to be viable for industrial applications, the development of scalable and sustainable synthetic methods is crucial. Traditional synthesis methods often involve harsh reaction conditions, toxic catalysts, or generate significant waste. wisdomlib.org Modern research focuses on green chemistry approaches to address these challenges.

Microwave-assisted organic synthesis has emerged as a highly efficient method for producing 3-(trifluoroacetyl)coumarins. researchgate.netconnectjournals.com This technique significantly reduces reaction times and often improves yields compared to conventional heating methods. researchgate.netscirp.org Furthermore, solvent-free reaction conditions have been developed, which minimize the use of volatile organic compounds, making the process more environmentally friendly. researchgate.net Another sustainable approach involves the use of reusable catalysts, such as heteropolyacids, which can be easily separated from the reaction mixture and used in multiple reaction cycles. wisdomlib.org Ultrasound-assisted synthesis is another green method that has been successfully applied to the production of coumarin derivatives, offering faster reaction times and high yields. scirp.org

Table 2: Comparison of Synthetic Methods for Coumarin Derivatives

| Method | Key Advantages | Typical Reaction Time | Sustainability Aspect | Reference |

| Conventional Heating | Well-established procedures | Hours to days | Often requires high temperatures and organic solvents | scirp.org |

| Microwave-Assisted | Short reaction times, high yields | Minutes | Reduced energy consumption, potential for solvent-free conditions | researchgate.netconnectjournals.com |

| Ultrasound-Assisted | Fast reactions, good yields | 15 - 30 minutes | Energy efficient | scirp.org |

| Green Catalysis (e.g., ionic liquids, heteropolyacids) | Recyclable catalysts, mild conditions | Varies | Reduced waste, use of non-toxic catalysts | wisdomlib.orgrsc.org |

Rational Design of Next-Generation Bioactive Molecules Based on this compound Scaffolds

The coumarin nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govnih.gov The this compound structure serves as an excellent starting point for the rational design of new bioactive molecules. researchgate.net The trifluoromethyl group is known to enhance properties such as metabolic stability and binding affinity, making it a valuable substituent in drug design. researchgate.net

By modifying the this compound scaffold, researchers can develop novel compounds with a variety of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govfrontiersin.org For instance, coumarin-thiazole hybrids derived from this compound have shown promising antifungal activity. researchgate.net The design of these next-generation molecules often involves computational methods, such as molecular docking, to predict their interaction with specific enzymes or receptors. mdpi.com This rational design approach allows for the fine-tuning of the molecule's structure to optimize its potency and selectivity for a desired biological target, leading to the development of more effective and safer therapeutic agents. rsc.orgnih.gov

Q & A

Q. What are the common synthetic routes for 3-(Trifluoroacetyl)coumarin?

- Methodological Answer : Two primary methods are widely used:

- Microwave-assisted solvent-free synthesis : Reacting fluorinated esters under microwave irradiation with silica gel catalysis yields this compound derivatives efficiently (e.g., 76–85% yields). This method avoids hazardous solvents and reduces reaction time .

- Catalyst-free cyclization : A Sc(OTf)₃-catalyzed reaction of this compound with pyrrole derivatives under reflux conditions produces α-trifluoromethylated tertiary alcohols. Reaction optimization includes solvent choice (e.g., methylene chloride) and temperature control .

Q. How is this compound structurally characterized?

- Methodological Answer : Key techniques include:

- Multinuclear NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR identify substituent positioning and trifluoromethyl group integration (e.g., ¹⁹F NMR δ -78.01 ppm for CF₃) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ions (e.g., [M-H]⁻ at m/z 322.0685 for C₁₆H₁₁F₃NO₃) .

- X-ray crystallography : Resolves crystal structures (e.g., CCDC 2,167,896) to validate stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives?

- Methodological Answer :

- Catalyst screening : Compare Sc(OTf)₃, Lewis acids, or silica gel to enhance regioselectivity and yield .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) may stabilize intermediates, while non-polar solvents (e.g., CH₂Cl₂) improve reaction rates .

- Temperature control : Reflux conditions (40–80°C) balance reaction speed and byproduct formation .

Q. What mechanistic insights explain the antifungal activity of this compound derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : The trifluoromethyl group enhances lipophilicity and membrane permeability, as shown in antifungal assays against Candida spp. .

- Docking simulations : Computational models predict binding to fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .

- In vitro validation : Minimum inhibitory concentration (MIC) assays correlate substituent modifications (e.g., 6-methyl vs. 6-chloro) with potency variations .

Q. How do this compound derivatives interact with biomolecules like proteins or DNA?

- Methodological Answer :

- Fluorescence spectroscopy : Monitor quenching of bovine serum albumin (BSA) fluorescence to determine binding constants (e.g., static quenching via hydrophobic/Van der Waals interactions) .

- Circular dichroism (CD) : Detect conformational changes in DNA (e.g., intercalation-induced helix distortion) .

- Molecular dynamics simulations : Model hydrogen-bonding patterns and binding free energies for DNA or protein complexes .

Q. What strategies improve the optical properties of this compound for photophysical applications?

- Methodological Answer :

- Substituent engineering : Introduce electron-withdrawing groups (e.g., nitro or cyano) to redshift absorption/emission wavelengths (e.g., λem 450–550 nm) .

- Solvatochromic studies : Analyze solvent polarity effects on Stokes shift using TDDFT calculations .

- Crystallography-guided design : Optimize π-π stacking or hydrogen-bonding networks to enhance solid-state luminescence .

Data Analysis & Contradictions

Q. How to resolve discrepancies in reported NMR chemical shifts for this compound derivatives?

- Methodological Answer :

- Standardization : Use internal references (e.g., TMS for ¹H/¹³C; CFCl₃ for ¹⁹F) and consistent solvent conditions (e.g., CDCl₃ vs. DMSO-d₆) .

- Cross-validation : Compare HRMS and X-ray data to confirm assignments. For example, ¹³C NMR δ 124.49 ppm (q, J = 286.6 Hz) corresponds to CF₃ in CDCl₃ .

Q. Why do some synthetic routes for this compound yield unoptimized or variable results?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.